Methyl N-cyanobenzenecarboximidothioate
Description
Methyl N-cyanobenzenecarboximidothioate is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a cyanocarboximidothioate group (-C(=S)N-C≡N) and a methyl ester moiety. The compound’s reactivity and toxicity are likely influenced by its electron-withdrawing cyano and thioester groups, which may enhance its metabolic activation or interaction with biological systems .
Properties
CAS No. |
21017-69-6 |
|---|---|
Molecular Formula |
C9H8N2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
methyl N-cyanobenzenecarboximidothioate |
InChI |
InChI=1S/C9H8N2S/c1-12-9(11-7-10)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
HBQKNLQIEINHQW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-cyanobenzenecarboximidothioate can be synthesized through the reaction of dimethyl N-cyanodithioiminocarbonate with arylamine or alkylamine compounds in a refluxing ethanol solution. This reaction typically yields the desired product in good quantities . The structures of the synthesized compounds can be characterized using proton nuclear magnetic resonance (1H NMR) and infrared spectroscopies .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-cyanobenzenecarboximidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the cyanide group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
Methyl N-cyanobenzenecarboximidothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-cyanobenzenecarboximidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on aromatic nitro and amino compounds (e.g., nitrobenzene), which share structural and toxicological similarities with Methyl N-cyanobenzenecarboximidothioate. Below is a comparative analysis based on functional groups, toxicity mechanisms, and clinical management:
Table 1: Key Comparisons
| Parameter | This compound | Nitrobenzene | Aromatic Amines (e.g., Aniline) |
|---|---|---|---|
| Functional Groups | Cyano, thioester, methyl ester | Nitro (-NO₂) | Amino (-NH₂) |
| Methemoglobinemia Risk | Likely (via cyanide release or oxidative stress) | High | Moderate (dependent on substituents) |
| Metabolic Pathways | Hydrolysis of thioester, cyanide liberation | Reduction to phenylhydroxylamine | Oxidation to nitroso intermediates |
| Diagnostic Methods | GC-MS (hypothetical, based on analogs) | GC-FID/GC-MS for blood detection | Spectrophotometry for methemoglobin |
| Treatment | Methylene blue (if methemoglobinemia), cyanide antidotes | Methylene blue, supportive care | Methylene blue, oxygen therapy |
Mechanistic Insights
- Nitrobenzene : Causes severe methemoglobinemia via its metabolite phenylhydroxylamine, which oxidizes hemoglobin. This aligns with occupational poisoning cases requiring urgent methylene blue administration .
- The thioester moiety may also confer hepatotoxicity, as seen in other thioester-containing compounds .
Occupational Health Guidelines
Occupational exposure limits for nitrobenzene (0.5–1 ppm) and aniline derivatives (2–5 ppm) are well-established . For this compound, analogous controls (e.g., air monitoring, PPE) are recommended, though specific thresholds require further toxicokinetic studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
